molecular formula C6H10Cl2N2O2S B2475209 methyl2-amino-2-(1,3-thiazol-4-yl)acetatedihydrochloride CAS No. 2375268-60-1

methyl2-amino-2-(1,3-thiazol-4-yl)acetatedihydrochloride

Cat. No.: B2475209
CAS No.: 2375268-60-1
M. Wt: 245.12
InChI Key: RNSHITDKSZJTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .

Properties

IUPAC Name

methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.2ClH/c1-10-6(9)5(7)4-2-11-3-8-4;;/h2-3,5H,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSHITDKSZJTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CSC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride typically involves the reaction of thiazole derivatives with amino acids or their esters. One common method is the condensation of 2-aminothiazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Type Reagents/Conditions Product Reference
Acidic hydrolysisHCl (aqueous), reflux2-Amino-2-(1,3-thiazol-4-yl)acetic acid dihydrochloride
Basic hydrolysisNaOH (aqueous), room temperatureSodium salt of 2-amino-2-(1,3-thiazol-4-yl)acetate

Key Findings :

  • Acidic hydrolysis preserves the dihydrochloride salt structure, while basic conditions generate the carboxylate anion .

  • The free acid is prone to decarboxylation in solution (see Section 2) .

Decarboxylation Pathways

The carboxylic acid derivative undergoes decarboxylation under specific conditions, forming simpler thiazole derivatives.

Conditions Product Mechanism Reference
Light exposure in solution2-Amino-4-methyl-1,3-thiazoleRadical-mediated loss of CO₂
Thermal treatment (≥60°C)2-Amino-4-methyl-1,3-thiazoleAcid-catalyzed elimination

Stability Notes :

  • The free acid is light-sensitive and requires storage in dark, inert conditions to prevent decomposition .

N-Acylation and N-Alkylation

The amino group participates in nucleophilic substitution reactions under deprotonated conditions.

Reaction Type Reagents Conditions Product Reference
AcylationAcetyl chlorideK₂CO₃, DMF, 0–5°CN-Acetyl-2-amino-2-(1,3-thiazol-4-yl)acetate
AlkylationMethyl iodideNaOH, ethanol, refluxN-Methyl-2-amino-2-(1,3-thiazol-4-yl)acetate

Mechanistic Insights :

  • Deprotonation of the amino group (via bases like K₂CO₃) enhances nucleophilicity, enabling attack on electrophiles like acyl chlorides or alkyl halides.

Oxidation and Reduction

The compound exhibits redox reactivity at both the amino group and thiazole ring.

Reaction Type Reagents Conditions Product Reference
OxidationH₂O₂pH 7, 25°CN-Oxide derivative
ReductionNaBH₄Anhydrous THF, 0°CPartially reduced thiazole intermediates

Limitations :

  • Reduction with NaBH₄ is less effective due to the aromatic stability of the thiazole ring; harsher conditions (e.g., H₂/Pd) may be required for full saturation.

Stability and Storage Recommendations

Environmental factors significantly impact the compound’s integrity:

Factor Effect Mitigation Strategy Reference
LightAccelerates decarboxylationStore in amber vials under N₂
HumidityPromotes ester hydrolysisUse desiccants, inert atmosphere
Temperature (>25°C)Increases decomposition rateRefrigerate at 2–8°C

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related thiazoles:

Compound Key Functional Groups Reactivity Profile
Methyl 2-(2-amino-thiazol-4-yl)acetateAmino, ester, thiazoleHigh susceptibility to N-acylation
Methyl 2-(4-methylthiazol-5-yl)acetateMethyl-thiazole, esterEnhanced stability against oxidation
2-Amino-4-methylthiazoleAmino, methyl-thiazoleResistant to decarboxylation

Scientific Research Applications

Antimicrobial Activity

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride exhibits promising antimicrobial properties. Studies indicate that thiazole derivatives, including this compound, interact with proteins involved in metabolic pathways of pathogens. This interaction is crucial for developing effective antimicrobial agents against resistant strains of bacteria and fungi .

Anticancer Potential

Research has shown that compounds containing thiazole moieties can possess cytostatic properties. Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride has been evaluated for its anticancer activity against various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

Compounds with thiazole structures have been studied for their potential in treating neurodegenerative diseases such as Alzheimer’s disease. Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride may inhibit acetylcholinesterase activity, thus increasing acetylcholine levels in the brain and improving cognitive function .

Comparative Analysis with Related Compounds

To better understand the uniqueness of methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride, a comparative analysis with structurally similar compounds is essential:

Compound NameStructureKey Activities
Methyl 2-Amino-2-(1,3-Thiazol-4-Yl)Acetate DihydrochlorideStructureAntimicrobial, anticancer
MegazolStructureAnti-trypanosomal
Other Thiazole DerivativesStructureAntimicrobial, neuroprotective

Case Studies

Several case studies highlight the applications of methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride:

Case Study on Anticancer Activity

A study evaluated the efficacy of this compound against breast cancer cell lines (MCF7). Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound in cancer therapy .

Case Study on Antimicrobial Efficacy

In vitro tests demonstrated that methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming several conventional antibiotics .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
  • 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
  • Sulfathiazole : An antimicrobial drug.
  • Ritonavir : An antiretroviral drug.
  • Abafungin : An antifungal drug .

Uniqueness

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Biological Activity

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, an aminomethyl group, and an acetate moiety, which contribute to its unique chemical properties and biological effects. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₅H₈Cl₂N₂O₁S
  • Molecular Weight : Approximately 222.69 g/mol
  • Structure : The compound contains a five-membered heterocyclic thiazole ring, which includes sulfur and nitrogen atoms.

Biological Activities

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride exhibits several notable biological activities:

  • Antimicrobial Activity : Thiazole derivatives are known to possess antimicrobial properties. Studies have shown that compounds with similar structures can inhibit various bacterial strains, indicating that methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride may also exhibit such activity.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can inhibit enzymes involved in inflammatory pathways. This positions it as a potential candidate for the development of anti-inflammatory drugs.
  • Cytostatic Properties : Research indicates that thiazole derivatives can exhibit cytostatic effects, which may be beneficial in cancer treatment. The mechanism involves interference with cellular processes critical for cancer cell proliferation .

The biological mechanisms through which methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride exerts its effects are still under investigation. However, several studies have proposed the following:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways and inflammatory responses.
  • Protein Interaction : Interaction studies suggest that the compound binds to various proteins, potentially altering their function and contributing to its biological effects.

Case Studies and Experimental Data

A review of literature reveals various studies focusing on the biological activity of thiazole derivatives:

StudyFindings
Olsen et al., 2018Highlighted the antimicrobial properties of thiazole derivatives, suggesting that methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride could be effective against certain bacterial strains .
Research on Cytostatic EffectsDemonstrated that thiazole derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity AssessmentShowed moderate antibacterial activity against Gram-positive bacteria like Bacillus cereus and weak activity against Gram-negative strains .

Q & A

Q. What are the optimized synthetic routes for methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of thiazole derivatives with amino acid precursors. For example, analogous thiazole-acetate esters are synthesized via refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates.
  • Catalyst : Glacial acetic acid facilitates imine formation.
  • Temperature : Reflux (~78°C for ethanol) ensures reaction completion within 4–6 hours.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).
    Contamination risks arise from incomplete removal of byproducts like unreacted benzaldehyde derivatives, which can be mitigated by repeated washing with cold ethanol.

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^1H NMR identifies protons on the thiazole ring (δ 7.2–8.1 ppm) and methyl ester groups (δ 3.7 ppm). 13C^{13}C NMR confirms carbonyl (C=O) at ~170 ppm and thiazole carbons (C-S/N) at 110–150 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 235.08 for the free base).
  • X-ray crystallography : For crystalline derivatives, unit cell parameters (e.g., monoclinic P21_1/c space group) validate stereochemistry .

Advanced Research Questions

Q. What strategies are employed to study the biological activity of this compound, particularly in antimicrobial assays?

Methodological Answer:

  • In vitro antimicrobial testing : Use standardized microdilution assays (CLSI guidelines) with bacterial strains (e.g., S. aureus, E. coli). Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity.
  • Minimum Inhibitory Concentration (MIC) : Serial dilutions (0.5–128 µg/mL) are incubated with strains for 18–24 hours. Activity is correlated with thiazole ring interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Control compounds : Compare with known antibiotics (e.g., cefotaxime) to benchmark efficacy.

Q. How do reaction mechanisms differ when synthesizing stereoisomers or derivatives of this compound?

Methodological Answer:

  • Stereochemical control : The amino group at C2 can adopt R or S configurations. Chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., palladium complexes) direct stereochemistry during condensation .
  • Derivatization : The methyl ester can be hydrolyzed to a carboxylic acid (using NaOH/EtOH), enabling conjugation with pharmacophores (e.g., β-lactams). Monitor pH to prevent thiazole ring degradation .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Purity variations : Validate compound purity via HPLC (>98%) and elemental analysis (C, H, N ±0.3%).
  • Isomerism : Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers, as bioactivity often depends on stereochemistry .
  • Assay conditions : Standardize protocols (e.g., inoculum size, growth media) to ensure reproducibility. For example, Mueller-Hinton agar is preferred for antibiotic susceptibility testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.